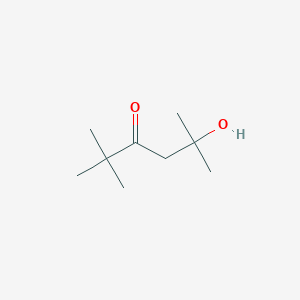
Octadecadiene-1,17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,17-Octadecadiene is an organic compound with the molecular formula C₁₈H₃₄ . It is a long-chain hydrocarbon featuring two double bonds located at the first and seventeenth positions of the carbon chain. This compound is part of the alkene family and is known for its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,17-Octadecadiene can be synthesized through various methods, including:
Hydrogenation of Polyunsaturated Fatty Acids: This method involves the partial hydrogenation of polyunsaturated fatty acids, which results in the formation of 1,17-Octadecadiene.
Dehydration of Alcohols: Another method involves the dehydration of long-chain alcohols under acidic conditions to form the desired diene.
Industrial Production Methods
Industrial production of 1,17-Octadecadiene typically involves the catalytic hydrogenation of polyunsaturated fatty acids derived from natural sources such as vegetable oils. This process is carried out under controlled temperature and pressure conditions to ensure the selective formation of the diene .
Análisis De Reacciones Químicas
Types of Reactions
1,17-Octadecadiene undergoes various chemical reactions, including:
Oxidation: The double bonds in 1,17-Octadecadiene can be oxidized to form epoxides or diols.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: Halogenation reactions can occur at the double bonds, leading to the formation of halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogen gas (H₂) in the presence of a palladium (Pd) catalyst is commonly used for reduction.
Substitution: Halogenation can be achieved using halogens such as chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products
Oxidation: Epoxides and diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
1,17-Octadecadiene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities and interactions with cellular components.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,17-Octadecadiene involves its interaction with molecular targets such as enzymes and receptors. The double bonds in the compound allow it to participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological pathways. These interactions can result in changes in cellular functions and physiological responses .
Comparación Con Compuestos Similares
Similar Compounds
1-Octadecene: A long-chain hydrocarbon with a single double bond at the first position.
1,9-Octadecadiene: A diene with double bonds at the first and ninth positions.
1,13-Octadecadiene: A diene with double bonds at the first and thirteenth positions.
Uniqueness
1,17-Octadecadiene is unique due to the specific positioning of its double bonds, which imparts distinct chemical and physical properties. This structural uniqueness allows it to participate in specific reactions and interactions that are not possible with other similar compounds .
Propiedades
Fórmula molecular |
C18H34 |
|---|---|
Peso molecular |
250.5 g/mol |
Nombre IUPAC |
octadeca-1,17-diene |
InChI |
InChI=1S/C18H34/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-4H,1-2,5-18H2 |
Clave InChI |
GUYLTGCUWGGXHD-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCCCCCCCCCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



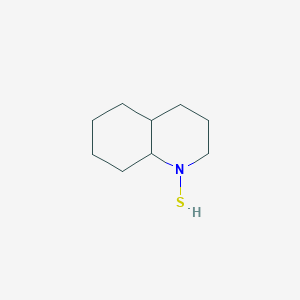

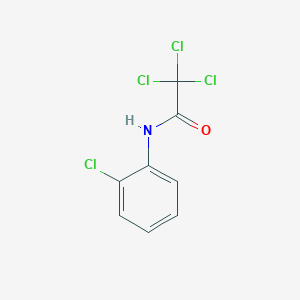
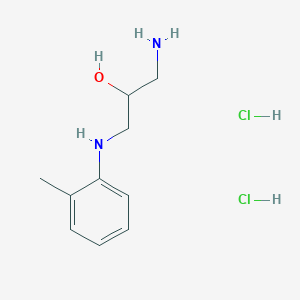
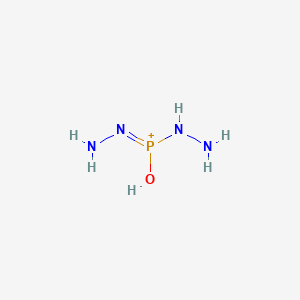
![Hydrazinecarboxylic acid, [1-(2-furanyl)ethylidene]-, ethyl ester](/img/structure/B14705137.png)
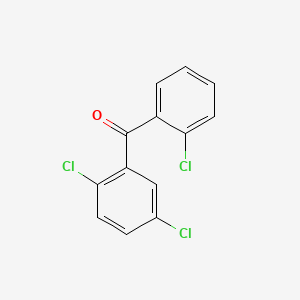
![2-(Ethyl{4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]phenyl}amino)ethan-1-ol](/img/structure/B14705149.png)
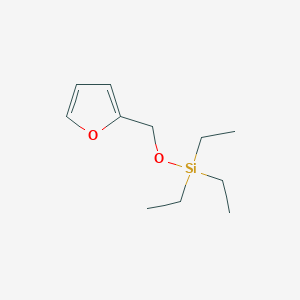

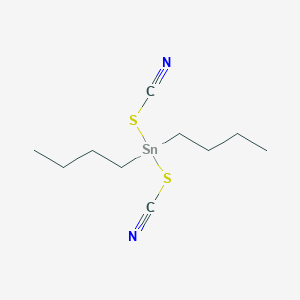
![5,5,6-Trichlorobicyclo[2.2.1]hept-2-ene](/img/structure/B14705172.png)
